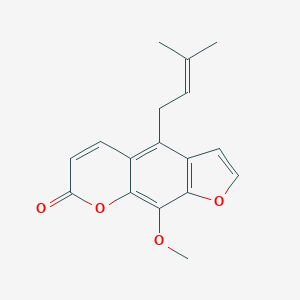
Lithium titanium oxide (Li2TiO3)
Overview
Description
Lithium titanium oxide, with the chemical formula Li2TiO3, is a white powder that belongs to the family of lithium titanates. It is known for its high melting point of 1,533°C and its monoclinic crystal structure. This compound is notable for its stability and is used in various applications, including as a tritium breeder material in nuclear fusion reactors and as an electrode material in lithium-ion batteries .
Mechanism of Action
Target of Action
Lithium titanium oxide (Li2TiO3) primarily targets the anode material in lithium-ion batteries . It is a promising anode material due to its unique properties, including its high safety, good stability, and large specific surface area .
Mode of Action
Li2TiO3 interacts with its targets through a process known as intercalation . During this process, lithium ions (Li+) preferentially enter the tetrahedral voids of the anode material, leading to the activation of lithium-ion diffusion . This interaction results in a change in the anode’s structure, allowing for faster charging and discharging of the battery .
Biochemical Pathways
The primary biochemical pathway affected by Li2TiO3 is the charge-discharge cycle of lithium-ion batteries . The intercalation process enhances the efficiency of this cycle, contributing to the battery’s overall performance. The transformation of Li2TiO3 particles to TiO2 primarily occurs via the dissolution-recrystallization process .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Li2TiO3, we can discuss its behavior within the battery system . The concentration of hydrochloric acid and the immersion time significantly affect the transformation of Li2TiO3 . Lithium ions are easily removed from certain planes of the compound, while extraction requires a longer time for other planes .
Result of Action
The result of Li2TiO3’s action is the enhanced performance of lithium-ion batteries . Specifically, batteries using Li2TiO3 as an anode material demonstrate ultrastable release of discharge capacity within a range of 290–350 mA h g−1 in 400 cycles . This leads to improved battery life and efficiency.
Action Environment
The action of Li2TiO3 is influenced by various environmental factors. For instance, the transformation of Li2TiO3 to TiO2 is affected by the concentration of hydrochloric acid and the treatment time . Additionally, the temperature resilience of Li2TiO3 makes it suitable for use in warm conditions, such as in India .
Biochemical Analysis
Biochemical Properties
The biochemical properties of lithium titanium oxide are primarily related to its role in energy storage and conversion There is limited information available on the specific enzymes, proteins, and other biomolecules that lithium titanium oxide interacts with in biochemical reactions
Cellular Effects
The effects of lithium titanium oxide on cells are largely related to its role as an anode material in lithium-ion batteries . It has been shown to improve the rate capability, cyclability, and safety features of lithium-ion cells
Molecular Mechanism
The molecular mechanism of lithium titanium oxide is primarily associated with its role in energy storage. In the intercalation process, Li+ ions preferentially enter the tetrahedral voids, leading to the activation of lithium-ion diffusion . This contributes significantly to the ultrastability of the material
Temporal Effects in Laboratory Settings
Lithium titanium oxide has demonstrated ultrastable release of discharge capacity within the range of 290–350 mA h g−1 in 400 cycles . This suggests that the compound has good stability and does not degrade significantly over time. Detailed information on the long-term effects of lithium titanium oxide on cellular function in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
It is known that lithium ions are easily removed from certain planes of the compound
Preparation Methods
Lithium titanium oxide can be synthesized through several methods:
Solid-State Reaction: This involves mixing lithium carbonate and titanium dioxide, followed by calcination at high temperatures.
Sol-Gel Method: This method uses lithium acetate and titanium isopropoxide as precursors, which are hydrolyzed and then calcined.
Hydrothermal Synthesis: This involves reacting lithium hydroxide and titanium dioxide in an autoclave at elevated temperatures and pressures.
Solution Combustion Synthesis: This method uses a fuel and an oxidizer to produce the compound in a rapid exothermic reaction.
Co-precipitation Method: This involves the simultaneous precipitation of lithium and titanium precursors from a solution, followed by calcination
Chemical Reactions Analysis
Lithium titanium oxide undergoes various chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, particularly in battery applications where it acts as an electrode material.
Ion Exchange: It can exchange lithium ions with other cations in solution, which is useful in applications like lithium extraction from brines.
Hydrolysis: It can react with water under certain conditions to form hydroxides and other products
Common reagents and conditions for these reactions include:
Oxidizing Agents: Such as oxygen or peroxides.
Reducing Agents: Such as hydrogen or lithium metal.
Aqueous Solutions: For ion exchange and hydrolysis reactions.
Major products formed from these reactions include lithium hydroxide, titanium dioxide, and various lithium salts .
Scientific Research Applications
Lithium titanium oxide has a wide range of scientific research applications:
Energy Storage: It is used as an electrode material in lithium-ion batteries due to its high stability and capacity.
Nuclear Fusion: It serves as a tritium breeder material in nuclear fusion reactors, helping to produce tritium fuel.
Catalysis: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Ceramics: It is used in the production of ceramic materials, providing thermal stability and mechanical strength
Comparison with Similar Compounds
Lithium titanium oxide can be compared with other lithium titanates and similar compounds:
Lithium Titanate (Li4Ti5O12): Known for its use in lithium-ion batteries, it has a spinel structure and offers high stability and long cycle life.
Lithium Lanthanum Titanate (Li3xLa2/3-xTiO3): Used in solid-state batteries, it has high ionic conductivity and stability.
Lithium Manganese Oxide (LiMn2O4): Another electrode material for batteries, it offers high capacity but lower stability compared to lithium titanium oxide
Lithium titanium oxide is unique due to its high stability, versatility in various applications, and ability to undergo multiple types of chemical reactions.
Properties
IUPAC Name |
dilithium;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.3O.Ti/q2*+1;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQWGBXVDWYWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2O3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-82-2 | |
| Record name | Lithium titanium oxide (Li2TiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium titanium oxide (Li2TiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium titanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Lithium titanium oxide (Li2TiO3) selectively adsorb lithium ions from solutions?
A1: The research papers describe a process where Lithium titanium oxide (Li2TiO3) is first synthesized and then treated with hydrochloric acid (HCl) to obtain Hydrogen titanate (H2TiO3) [, ]. This Hydrogen titanate (H2TiO3) acts as the lithium-ion sieve. While the exact mechanism isn't fully detailed in the papers, the Hydrogen titanate (H2TiO3) likely possesses specific surface sites and pore sizes that are uniquely suited for capturing lithium ions from a solution containing a mixture of ions. This selectivity stems from the chemical interactions between the Hydrogen titanate (H2TiO3) and lithium ions, enabling their preferential adsorption over other competing ions.
Q2: What is the significance of using bacterial cellulose in the synthesis of the lithium-ion sieve?
A2: Bacterial cellulose serves as a biological template in the synthesis of the mesoporous titanium dioxide and lithium hydroxide precursor material [, ]. This means that the bacterial cellulose provides a structural framework during synthesis. Upon calcination (heating at high temperatures), the bacterial cellulose burns off, leaving behind pores within the Lithium titanium oxide (Li2TiO3) structure. These pores are crucial for creating a high surface area, which directly enhances the material's capacity for lithium ion adsorption.
Q3: What are the potential advantages of using this Hydrogen titanate (H2TiO3) material for lithium extraction compared to other methods?
A3: The research suggests that using Hydrogen titanate (H2TiO3) as a lithium-ion sieve offers several potential advantages. Firstly, its high selectivity for lithium ions over other ions present in solutions like seawater and salt-lake brine is a major benefit [, ]. This selectivity reduces the need for extensive pre-treatment steps to remove other ions. Secondly, the Hydrogen titanate (H2TiO3) exhibits a high adsorption capacity for lithium, meaning it can extract a significant amount of lithium per unit of material []. This can potentially lead to a more efficient and cost-effective extraction process. Lastly, using a biological template like bacterial cellulose in synthesis may offer a more sustainable approach compared to some conventional methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


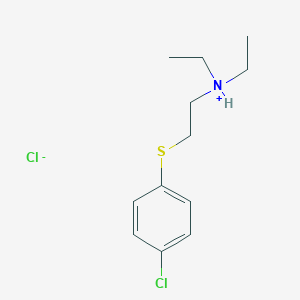



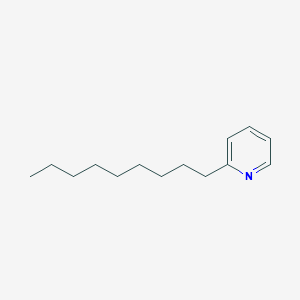
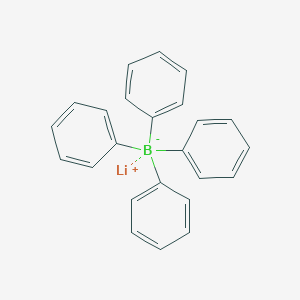
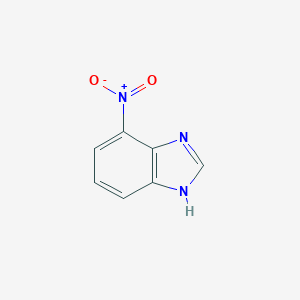

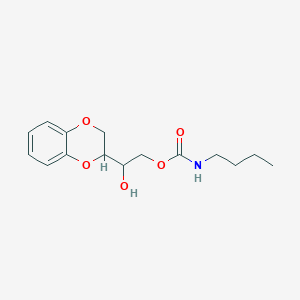
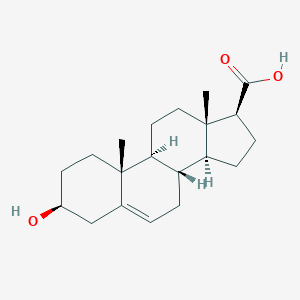

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate](/img/structure/B76677.png)
